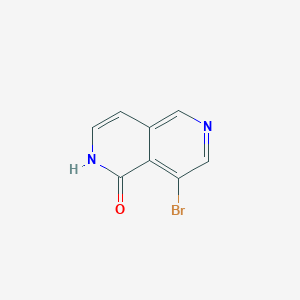
8-bromo-2,6-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-2,6-naphthyridin-1(2H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position and a keto group at the 1st position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,6-naphthyridin-1(2H)-one typically involves the bromination of 2,6-naphthyridin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the keto group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-bromo-2,6-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-naphthyridin-1(2H)-one: The parent compound without the bromine atom.
8-chloro-2,6-naphthyridin-1(2H)-one: A similar compound with a chlorine atom instead of bromine.
8-methyl-2,6-naphthyridin-1(2H)-one: A derivative with a methyl group at the 8th position.
Uniqueness
8-bromo-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in the design of new compounds with desired properties.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
8-bromo-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-8(12)7(5)6/h1-4H,(H,11,12) |
Clé InChI |
IIRFMSVSQRMFJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C(C=NC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
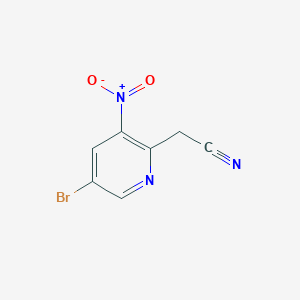
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
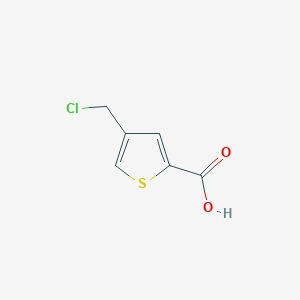

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
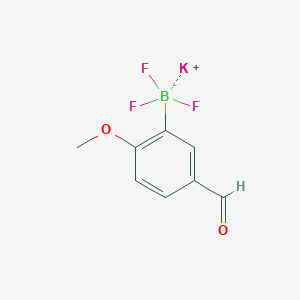

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)

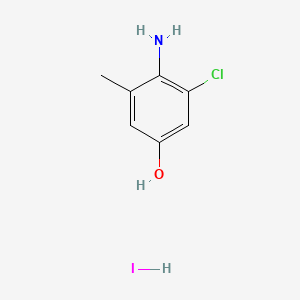
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

